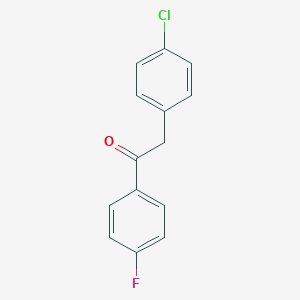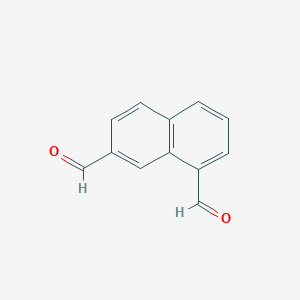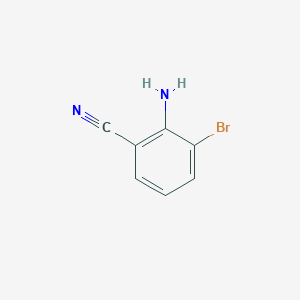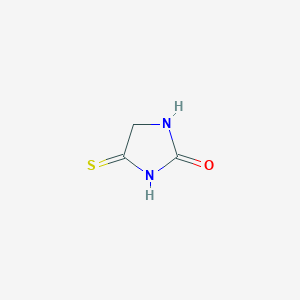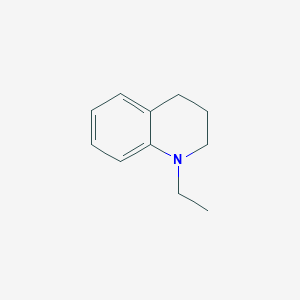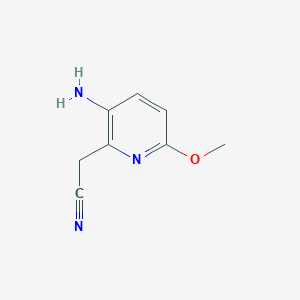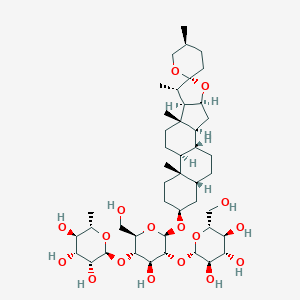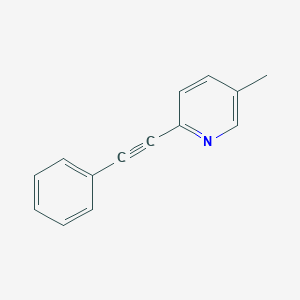
5-Methyl-2-(phenylethynyl)pyridine
概要
説明
5-Methyl-2-(phenylethynyl)pyridine is a chemical compound with the molecular formula C14H11N . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 5-Methyl-2-(phenylethynyl)pyridine involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(phenylethynyl)pyridine consists of a pyridine ring with a methyl group at the 5-position and a phenylethynyl group at the 2-position .科学的研究の応用
Receptor Antagonism and Therapeutic Potential
5-Methyl-2-(phenylethynyl)pyridine, also referenced as MPEP, is primarily recognized for its role as a potent and selective antagonist of the metabotropic glutamate subtype 5 receptors (mGlu5). This characteristic is pivotal in its therapeutic application in various nervous system disorders like depression, anxiety, epilepsy, Parkinson's disease, drug addiction, and alcoholism. Studies have shown that MPEP exhibits anxiolytic activity and can modulate neuronal firing in response to excitatory stimuli, thereby contributing to its therapeutic effects in these conditions (Cosford et al., 2003), (Gasparini et al., 1999), (Gass & Olive, 2008).
Modulation of Neurological Responses
MPEP has been extensively studied for its role in modulating neurological responses. It has been found to impact dorsal raphe serotonin release and thermoceptive responses in animal models with inflammatory pain. This indicates a potential role in pain management and understanding the neural pathways involved in pain perception (Palazzo et al., 2004).
Protective Effects in Brain Injury
Another significant application of MPEP is in the context of traumatic brain injury. Studies suggest that MPEP can confer neuroprotective effects, potentially due to its modulatory effects on N-methyl-D-aspartate (NMDA) receptor activity. This indicates a promising avenue for therapeutic intervention in brain injuries (Movsesyan et al., 2001).
Anxiolytic-like Effects and Anxiety Treatment
MPEP has been shown to possess anxiolytic-like effects, indicating its potential as a novel class of anxiolytics. This is particularly significant in the context of developing new treatments for anxiety disorders (Kłodzińska et al., 2000).
Involvement in Visceral Pain Transmission
The involvement of MPEP in the transmission of visceral pain has been demonstrated through its effects on Fos expression in the spinal cord, highlighting its potential role in pain management strategies (Bianchi et al., 2003).
Potential in Treating Major Depressive Disorder
MPEP and related compounds have been identified as potential candidates for treating major depressive disorder. Their efficacy in producing antidepressant-like effects in animal models suggests a promising therapeutic role in mood disorders (Fuxe & Borroto-Escuela, 2015).
Liver Protection in Ischemia Reperfusion Injury
MPEP has shown protective effects in liver ischemia reperfusion injury models, suggesting its potential application in managing hepatic inflammatory conditions (Ferrigno et al., 2018).
Modulation of Glutamate Release
Studies have also highlighted the role of MPEP in inhibiting glutamate release, an aspect crucial in understanding and potentially managing excitatory neurotransmission in the central nervous system (Thomas et al., 2001).
Safety And Hazards
将来の方向性
Research on 5-Methyl-2-(phenylethynyl)pyridine and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, one study found that treatment with 2-methyl-6-phenylethynyl-pyridine (MPEP), an mGluR5 antagonist, reversed behavioral deficits in a mouse model of Fragile X Syndrome .
特性
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(phenylethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



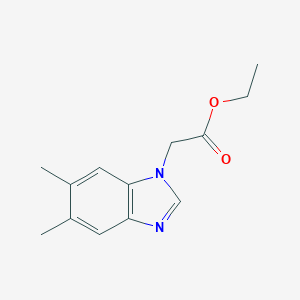
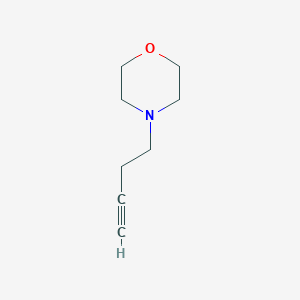
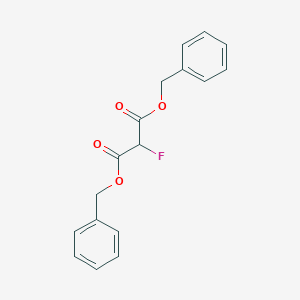
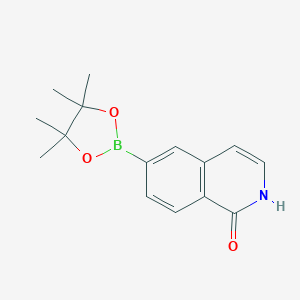
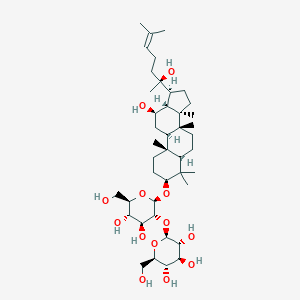
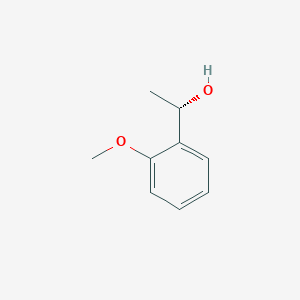
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
